Cas no 3343-59-7 (3,4-Dihydroxybenzaldoxime)

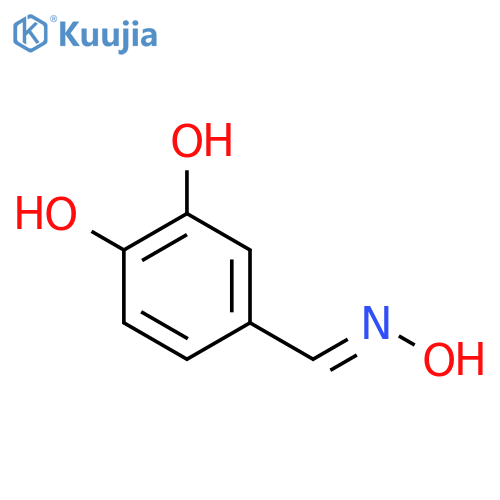

3,4-Dihydroxybenzaldoxime structure

商品名:3,4-Dihydroxybenzaldoxime

3,4-Dihydroxybenzaldoxime 化学的及び物理的性質

名前と識別子

-

- 3,4-Dihydroxybenzaldoxime

- 3,4-DIHYDROXYBENZALDEHYDE OXIME

- 3,4-Dihydroxy-benzaldehyd-oxim

- A821775

- (4E)-2-hydroxy-4-[(hydroxyamino)methylidene]-1-cyclohexa-2,5-dienone

- NSC-637189

- CHEMBL1969186

- 3,4-Dihydroxybenzaldehydeoxime

- (4E)-2-oxidanyl-4-[(oxidanylamino)methylidene]cyclohexa-2,5-dien-1-one

- MFCD01070622

- 3343-59-7

- (1E)-3,4-dihydroxybenzaldehyde oxime

- NSC637189

- Benzaldehyde, 3,4-dihydroxy-, oxime

- 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol

- AKOS000304419

-

- MDL: MFCD01070622

- インチ: InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+

- InChIKey: NUFMSECAGOXHAV-XBXARRHUSA-N

- ほほえんだ: C1=CC(=C(C=C1/C=N/O)O)O

- BRN: 3126402

計算された属性

- せいみつぶんしりょう: 153.04300

- どういたいしつりょう: 153.043

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

- ひょうめんでんか: 0

- 互変異性体の数: 38

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: 白色から黄色固体

- 密度みつど: 1.672

- ゆうかいてん: 155-157°C

- ふってん: 317.2°Cat760mmHg

- フラッシュポイント: 145.6°C

- 屈折率: 1.823

- PSA: 73.05000

- LogP: 0.90590

- ようかいせい: 未確定

3,4-Dihydroxybenzaldoxime セキュリティ情報

3,4-Dihydroxybenzaldoxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

3,4-Dihydroxybenzaldoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17766-5g |

3,4-Dihydroxybenzaldoxime, 98% |

3343-59-7 | 98% | 5g |

¥931.00 | 2023-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17766-25g |

3,4-Dihydroxybenzaldoxime, 98% |

3343-59-7 | 98% | 25g |

¥3352.00 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947230-5g |

(e)-3,4-Dihydroxybenzaldehyde oxime |

3343-59-7 | 98% | 5g |

¥1301.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947230-25g |

(e)-3,4-Dihydroxybenzaldehyde oxime |

3343-59-7 | 98% | 25g |

¥4989.00 | 2024-05-18 |

3,4-Dihydroxybenzaldoxime 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

3343-59-7 (3,4-Dihydroxybenzaldoxime) 関連製品

- 139336-66-6(3-Hydroxybenzaldehyde oxime)

- 22241-18-5(3-hydroxybenzaldehyde oxime)

- 699-06-9(4-(hydroxyimino)methylphenol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量